molecular formula C28H22N2O4S2 B381303 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B381303
M. Wt: 514.6g/mol
InChI Key: BVTPQGXPYCOAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a molecular formula of C25H22N2O4S2. This compound is notable for its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, a 3,4-dimethoxyphenyl group, and a diphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidin-4-one derivatives, such as:

  • 2-Mercapto-3,5-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one
  • 5-(2,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

These compounds share a similar core structure but differ in the substituents attached to the core. The unique combination of substituents in 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE gives it distinct chemical and biological properties .

Properties

Molecular Formula

C28H22N2O4S2

Molecular Weight

514.6g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H22N2O4S2/c1-33-23-14-13-19(15-24(23)34-2)22(31)17-36-28-29-26-25(21(16-35-26)18-9-5-3-6-10-18)27(32)30(28)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3

InChI Key

BVTPQGXPYCOAAS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)OC

Origin of Product

United States

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